Regioisomeric Identity: 2-Isopropyl vs. 6-Isopropyl Substitution Determines Distinct CAS Registry and Synthetic Reactivity Profile
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS 2138410-95-2) and 6-isopropylpyrazolo[1,5-a]pyrimidine (CAS 83724-76-9) share identical molecular formula (C9H11N3) and molecular weight (161.20 g/mol) but differ in the attachment position of the isopropyl group on the bicyclic core . The 2-position is located on the pyrazole ring and is electronically and sterically distinct from the 6-position on the pyrimidine ring. In the pyrazolo[1,5-a]pyrimidine scaffold, the 2-position is a known critical site for introducing hinge-region interacting groups in kinase inhibitor design, whereas the 6-position has been exploited for different pharmacophoric interactions [1]. These regioisomers carry distinct CAS numbers, InChI keys, and MDL identifiers (MFCD31456985 for the 2-isopropyl variant), mandating independent procurement and characterization .
| Evidence Dimension | Regioisomeric identity and CAS registry differentiation |
|---|---|
| Target Compound Data | CAS 2138410-95-2; 2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine; isopropyl at C2 (pyrazole ring); MDL MFCD31456985; molecular weight 161.20 g/mol |
| Comparator Or Baseline | CAS 83724-76-9; 6-isopropylpyrazolo[1,5-a]pyrimidine; isopropyl at C6 (pyrimidine ring); molecular weight 161.20 g/mol |
| Quantified Difference | Same molecular formula (C9H11N3) and mass; distinct CAS numbers, InChI keys, and substitution positions with differential electronic environments and synthetic reactivity |
| Conditions | Structural identity confirmed by CAS registry, SMILES notation, and MDL identifier cross-referenced across vendor databases (CymitQuimica, ChemicalBook) |
Why This Matters
Procurement of the incorrect regioisomer (6-isopropyl instead of 2-isopropyl) yields a compound with different reactivity and biological profile, potentially invalidating synthetic routes or screening campaigns that depend on 2-position functionalization.
- [1] Gopalsamy A, et al. Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors. Bioorg Med Chem Lett. 2009;19(24):6890-6892. View Source
